molecular formula C9H10N2O3S B8501702 7-Amino-3-vinyl-3-cephem-4-carboxylic acid

7-Amino-3-vinyl-3-cephem-4-carboxylic acid

Cat. No.: B8501702
M. Wt: 226.25 g/mol
InChI Key: GQLGFBRMCCVQLU-XCGJVMPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-3-vinyl-3-cephem-4-carboxylic acid is a chemical compound with significant importance in the field of medicinal chemistry. This compound is a derivative of cephalosporin, a class of β-lactam antibiotics that are widely used to treat bacterial infections. The unique bicyclic structure of this compound, which includes a β-lactam ring fused to a dihydrothiazine ring, is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-vinyl-3-cephem-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 7-aminocephalosporanic acid (7-ACA) with appropriate acylating agents under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-vinyl-3-cephem-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amino group can undergo substitution reactions with various electrophiles[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of alkyl halides or acyl chlorides under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino group .

Scientific Research Applications

7-Amino-3-vinyl-3-cephem-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-3-vinyl-3-cephem-4-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-Amino-3-vinyl-3-cephem-4-carboxylic acid apart is its unique ethenyl group, which can be further modified to create a wide range of derivatives with varying biological activities. This versatility makes it a valuable compound in the development of new antibiotics .

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

(6R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C9H10N2O3S/c1-2-4-3-15-8-5(10)7(12)11(8)6(4)9(13)14/h2,5,8H,1,3,10H2,(H,13,14)/t5?,8-/m1/s1

InChI Key

GQLGFBRMCCVQLU-XCGJVMPOSA-N

Isomeric SMILES

C=CC1=C(N2[C@@H](C(C2=O)N)SC1)C(=O)O

Canonical SMILES

C=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Origin of Product

United States

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